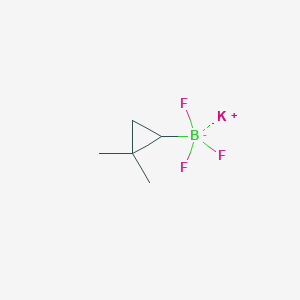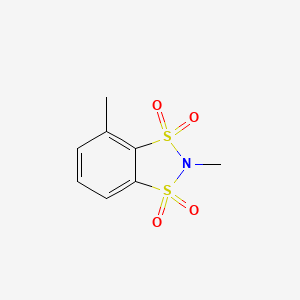
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate, also known as KDMCPT, is a chemical compound that has gained significant attention in the field of organic synthesis. This boron-containing compound is widely used as a reagent in cross-coupling reactions and has shown great potential in the development of new drugs and materials.
Aplicaciones Científicas De Investigación
Novel Sensing Applications
Research by Choi et al. (2016) introduces a dimeric o-carboranyl triarylborane compound demonstrating intriguing properties as a ratiometric color-tunable sensor via aggregation-induced emission by fluoride anions. This study showcases the potential of using Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate derivatives in developing advanced materials for sensing applications (Choi et al., 2016).
Advancements in Cross-Coupling Reactions
Significant advancements have been made in cross-coupling chemistry using potassium alkynyl- and aryltrifluoroborates. Molander et al. (2002) reported the development of the Suzuki-Miyaura cross-coupling reaction using air-stable potassium alkynyltrifluoroborates for aryl alkynylations, offering a more stable and convenient alternative for combinatorial chemistry applications (Molander, Katona, & Machrouhi, 2002). Additionally, Fang et al. (2004) and Molander & Gormisky (2008) demonstrated the Suzuki-Miyaura cross-coupling of potassium cyclopropyl trifluoroborates with aryl bromides, highlighting the utility of this compound in synthesizing cyclopropyl-substituted arenes with retention of configuration, expanding the toolkit for organic synthesis (Fang, Yan, & Deng, 2004) (Molander & Gormisky, 2008).
Copper-Catalyzed Reactions
Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source for CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This reagent, characterized by its stability and ease of handling, enables the high-yield conversion of various aryl iodides into benzotrifluorides, further extending the utility of potassium trifluoroborate derivatives in organic synthesis (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
Etherification and Organic Synthesis
Quach and Batey (2003) developed a protocol for the copper(II)-catalyzed etherification of aliphatic alcohols using potassium organotrifluoroborate salts. This method showcases the compatibility of potassium trifluoroborate derivatives with a range of functional groups, underlining their versatility in organic synthesis (Quach & Batey, 2003).
Propiedades
IUPAC Name |
potassium;(2,2-dimethylcyclopropyl)-trifluoroboranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9BF3.K/c1-5(2)3-4(5)6(7,8)9;/h4H,3H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZICFYUBOVCJOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC1(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1350729-26-8 |
Source


|
| Record name | potassium (2,2-dimethylcyclopropyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2692621.png)



![N-[2-(4-chlorophenyl)sulfanylethyl]benzamide](/img/structure/B2692626.png)

![(Z)-4-(N,N-diallylsulfamoyl)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2692632.png)






